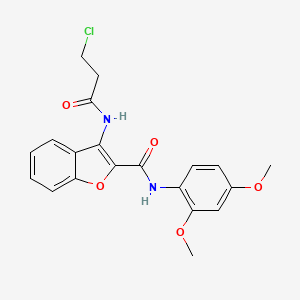

3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 887884-19-7

Cat. No.: VC7504989

Molecular Formula: C20H19ClN2O5

Molecular Weight: 402.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887884-19-7 |

|---|---|

| Molecular Formula | C20H19ClN2O5 |

| Molecular Weight | 402.83 |

| IUPAC Name | 3-(3-chloropropanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C20H19ClN2O5/c1-26-12-7-8-14(16(11-12)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-15(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |

| Standard InChI Key | HIKGCHKLRVHKAK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC |

Introduction

3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure integrating a benzofuran core, amide groups, and aromatic functionalities. This compound has gained attention for its potential pharmacological applications due to its unique chemical features.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of the Benzofuran Core: The benzofuran scaffold is synthesized through cyclization reactions involving substituted phenols and aldehydes.

-

Attachment of the Amide Group: The carboxylic acid group on the benzofuran is converted into an amide using reagents such as thionyl chloride followed by reaction with 2,4-dimethoxyaniline.

-

Incorporation of the Chloropropyl Group: A chlorinated alkyl chain is introduced via nucleophilic substitution or amidation.

Potential Biological Activity

Compounds with similar structural motifs have demonstrated various pharmacological activities:

-

Anti-inflammatory properties: The amide functionality and aromatic groups are often associated with inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

-

Antimicrobial effects: Benzofuran derivatives are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell walls .

-

Antioxidant capabilities: The presence of methoxy groups enhances radical scavenging activity in related compounds .

Comparison with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 3-(4-Methoxyphenyl)-1-benzofuran-2-carboxamide | Lacks chloropropyl substitution | Anti-inflammatory studies |

| N-(3-Chlorobenzoyl)-N-(4-methoxyphenyl)acetamide | Acetamide instead of benzofuran | Pain management research |

| 5-Methyl-1-benzofuran-2-carboxylic acid | Simpler structure | Antioxidant research |

The unique combination of chloropropyl and dimethoxy substitutions in this compound may enhance bioactivity compared to simpler analogs.

Experimental Data

Studies on related benzofuran compounds provide insights into possible experimental findings for this molecule:

-

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography–Mass Spectrometry (LC-MS) are used to confirm structure.

-

Crystallography: X-ray diffraction can reveal molecular geometry and intermolecular interactions .

-

Biological Testing: Docking studies predict strong binding affinity to target enzymes like COX or LOX .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume